9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
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Overview
Description
The compound 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic molecule characterized by its unique structure, which includes an iodinated phenyl group, a methoxy group, and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multiple steps, starting with the preparation of the iodinated phenyl precursor.
The xanthene core is then constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step involves the coupling of the iodinated phenyl group with the xanthene core under specific reaction conditions, such as elevated temperatures and the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodinated phenyl group can undergo reduction to remove the iodine atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of functionalized derivatives .
Scientific Research Applications
9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The iodinated phenyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The xanthene core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
9-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE: can be compared with other similar compounds, such as:
3-Iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde: Shares a similar iodinated phenyl group but lacks the xanthene core.
Indole derivatives: Possess similar biological activities but have a different core structure.
Imidazole derivatives: Known for their broad range of chemical and biological properties, but differ in their core structure and functional groups.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
9-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IO5/c1-7-8-32-25-16(28)9-15(10-19(25)31-6)22-23-17(29)11-26(2,3)13-20(23)33-21-14-27(4,5)12-18(30)24(21)22/h1,9-10,22H,8,11-14H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAPCIDSQXUMQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)I)OCC#C)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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